5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)-
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Overview
Description
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- involves multiple steps. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions has been reported to be effective in producing this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrrolopyrimidines .
Scientific Research Applications
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, thereby affecting various biological processes. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
9-Deazaadenine: Another pyrrolopyrimidine with similar structural features.
4-Aminopyrrolo(3,2-d)pyrimidine: Shares the pyrrolopyrimidine core structure.
Uniqueness
What sets 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
114684-94-5 |
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Molecular Formula |
C14H17ClN4 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H17ClN4/c15-14-18-11-7-9-16-12(11)13(19-14)17-8-6-10-4-2-1-3-5-10/h4,7,9,16H,1-3,5-6,8H2,(H,17,18,19) |
InChI Key |
HWKUUNFBRUEKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=NC3=C2NC=C3)Cl |
Origin of Product |
United States |
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